2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid
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Overview
Description
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid is a compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring with an amino group at the 6-position, an oxo group at the 4-position, and a thioether linkage to a propanoic acid moiety .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.
Mode of Action
It has been reported that a similar compound, a ureido-pyrimidone based aspartic acid derivative, exhibits ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid may interact with its targets in a similar manner, potentially altering their function or structure in response to changes in pH.
Pharmacokinetics
As a small molecule with a molecular weight of 21523 , it’s likely to have good bioavailability and be well-absorbed in the body.
Result of Action
It’s known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action of 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid can be influenced by various environmental factors. For instance, the pH-responsive behavior of similar compounds suggests that changes in pH could significantly affect the compound’s action . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid typically involves the reaction of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with a suitable propanoic acid derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid can undergo various chemical reactions, including:
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted amino derivatives .
Scientific Research Applications
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with thioether linkages, such as:
- 2-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid
- 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetic acid
Uniqueness
What sets 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity . The presence of both an amino group and a thioether linkage allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNYFRYBPPHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=O)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378261 |
Source
|
Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532954-30-6 |
Source
|
Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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